molecular formula C15H16O B14709715 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol CAS No. 23676-21-3

1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol

Cat. No.: B14709715
CAS No.: 23676-21-3
M. Wt: 212.29 g/mol
InChI Key: CQHNTJSZPONFIC-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalen-2-ol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The double bond in the 3-methylbut-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 1-(3-methylbutyl)naphthalen-2-ol.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic naphthalene ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-buten-1-ol: A hemiterpene alcohol with similar structural features but different functional properties.

    3-Methyl-2-buten-1-ol: Another isomer with distinct reactivity and applications.

    2-Methyl-2-buten-1-yl acetate: An ester derivative with different chemical behavior.

Uniqueness

1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol is unique due to the presence of both a naphthalene ring and a 3-methylbut-2-en-1-yl group, which confer distinct chemical and physical properties

Properties

CAS No.

23676-21-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)naphthalen-2-ol

InChI

InChI=1S/C15H16O/c1-11(2)7-9-14-13-6-4-3-5-12(13)8-10-15(14)16/h3-8,10,16H,9H2,1-2H3

InChI Key

CQHNTJSZPONFIC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=CC=CC=C21)O)C

Origin of Product

United States

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